4-(naphthalen-1-yl)-1H-pyrazol-3-amine
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Overview
Description
4-(naphthalen-1-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-yl)-1H-pyrazol-3-amine typically involves the reaction of naphthalene derivatives with hydrazine and other reagents. One common method is the cyclization of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-(naphthalen-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole structure but with different substituents, leading to distinct chemical and biological properties.
Naphthopyrans: These compounds share the naphthalene moiety but have different ring structures and properties.
Uniqueness
4-(naphthalen-1-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the naphthalene and pyrazole rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
40545-69-5 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C13H11N3/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16) |
InChI Key |
LGCKPABYBBJROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N |
Origin of Product |
United States |
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